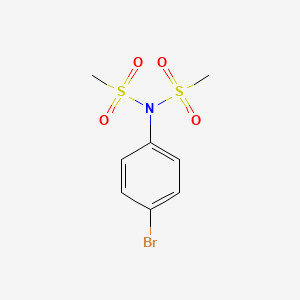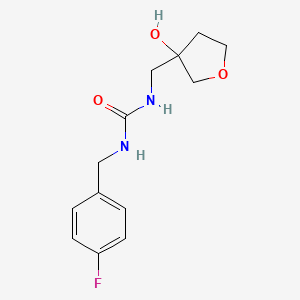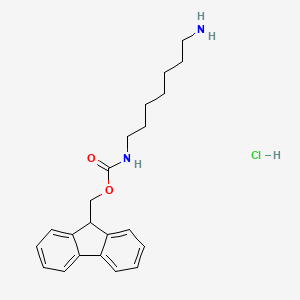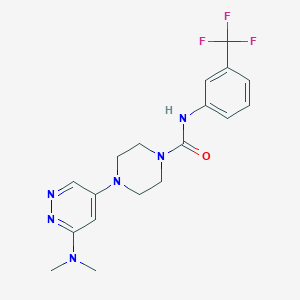
4-Phenoxy-2-butenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenoxy-2-butenoic acid is a chemical compound with the molecular formula C10H10O3 . It has an average mass of 178.185 Da and a monoisotopic mass of 178.062988 Da . It’s also known by other names such as (2E)-4-Phenoxy-2-butenoic acid, (2E)-4-Phenoxy-2-butensäure (German), 2-Butenoic acid, 4-phenoxy-, (2E)-, and Acide (2E)-4-phénoxy-2-buténoïque (French) .
Synthesis Analysis
The synthesis of 4-oxo-2-butenoic acids, which are useful as biologically active species and versatile intermediates for further derivatisation, can be achieved by microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid . The reaction conditions provide the desired products in moderate to excellent yields for a wide range of substrates .Molecular Structure Analysis
The molecular structure of 4-Phenoxy-2-butenoic acid consists of a phenoxy group attached to a 2-butenoic acid group . The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, 4 freely rotating bonds, and no Rule of 5 violations .Physical And Chemical Properties Analysis
4-Phenoxy-2-butenoic acid has a density of 1.2±0.1 g/cm³, a boiling point of 372.8±25.0 °C at 760 mmHg, and a flash point of 152.5±16.7 °C . It also has a molar refractivity of 48.5±0.3 cm³, a polar surface area of 47 Ų, and a molar volume of 151.2±3.0 cm³ .Scientific Research Applications
Microwave-Assisted Synthesis
4-Phenoxy-2-butenoic acid, as a type of 4-oxobutenoic acid, has been synthesized using microwave-assisted aldol-condensation. This process is significant for creating biologically active species and as intermediates for further derivatisation. The study by Uguen et al. (2021) highlights the efficiency of this method for a wide range of substrates, offering moderate to excellent yields. It emphasizes the role of 4-Phenoxy-2-butenoic acid and its derivatives in chemical synthesis, showcasing their versatility in producing various biologically relevant compounds (Uguen et al., 2021).
Herbicide Sorption and Degradation
4-Phenoxy-2-butenoic acid is structurally similar to certain phenoxy herbicides like 2,4-D. Werner et al. (2012) discussed the sorption of these herbicides to soil, organic matter, and minerals, indicating the relevance of 4-Phenoxy-2-butenoic acid in environmental science, especially in understanding soil interactions and environmental persistence of similar compounds (Werner, Garratt, & Pigott, 2012). Similarly, Serbent et al. (2019) and Mierzejewska, Baran, and Urbaniak (2019) discussed the biological degradation of phenoxy herbicides, highlighting the potential of using biological agents and plant secondary metabolites in degrading compounds structurally similar to 4-Phenoxy-2-butenoic acid, thus emphasizing its relevance in bioremediation and ecological studies (Serbent et al., 2019) (Mierzejewska, Baran, & Urbaniak, 2019).
Enzyme Inhibition for Medical Research
In the medical field, 4-Phenoxy-2-butenoic acid derivatives have been studied for their potential in inhibiting human carbonic anhydrase isoenzymes, which are crucial in many physiological processes. The research by Oktay et al. (2016) showcases these derivatives' significant inhibitory activities, indicating their potential use in designing drugs for conditions related to these enzymes (Oktay et al., 2016).
Future Directions
4-Oxobutenoic acids, which include 4-Phenoxy-2-butenoic acid, are useful as biologically active species and as versatile intermediates for further derivatisation . Current routes to their synthesis can be problematic and lack generality . Therefore, future research could focus on developing more efficient and general methods for their synthesis.
Mechanism of Action
Mode of Action
The compound’s interaction with its potential targets and the resulting changes at the molecular and cellular levels are subjects of ongoing research .
Biochemical Pathways
It is possible that this compound may interact with multiple pathways, leading to a variety of downstream effects
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-phenoxybut-2-enoic acid. These factors can include pH, temperature, presence of other molecules, and cellular environment . .
properties
IUPAC Name |
(E)-4-phenoxybut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIZRXWCNRPRJL-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxy-2-butenoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

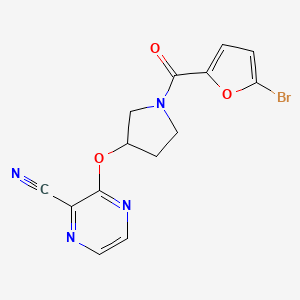
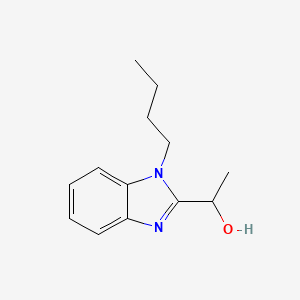
![4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2438788.png)
![2-tert-butyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2438789.png)


![2-[[1-(4-Methoxy-2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio]benzoic acid](/img/structure/B2438796.png)

![Tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate](/img/structure/B2438798.png)
